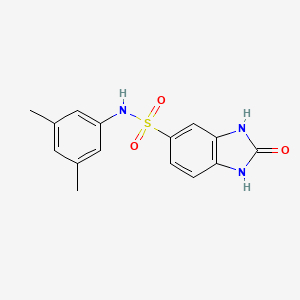

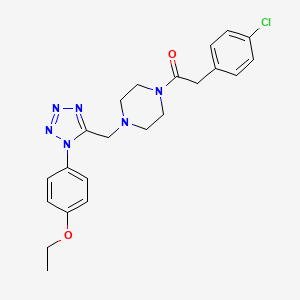

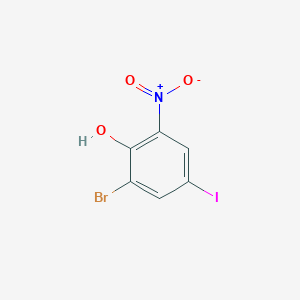

N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine” is a useful research chemical . It’s related to “N-(3,5-dimethylphenyl)acetamide”, which has a molecular formula of C10H13NO .

Synthesis Analysis

A cellulose 3,5-dimethylphenyl carbamate derivative carrying propynyl carbamate groups was prepared by a combination of carbonate aminolysis and isocyanate chemistry . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis

The structure of a related compound, “3-[N-acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone”, was established by single crystal X-ray diffraction .Chemical Reactions Analysis

A cellulose 3,5-dimethylphenyl carbamate derivative carrying propynyl carbamate groups was prepared by a combination of carbonate aminolysis and isocyanate chemistry .Physical and Chemical Properties Analysis

“N-(3,5-Dimethylphenyl)acetamide” has a molecular formula of C10H13NO, an average mass of 163.216 Da, and a mono-isotopic mass of 163.099716 Da .Scientific Research Applications

Antibacterial Activity

Research on sulfonamide derivatives, such as those incorporating benzimidazole scaffolds, has shown significant antibacterial activity against various bacteria. A study by Gadad et al. (2000) highlighted the synthesis of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives, demonstrating high degrees of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin, with moderate activity against Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Antimicrobial and Metal Complexation

Ashraf et al. (2016) investigated metal complexes of benzimidazole derived sulfonamide, noting their antimicrobial activity against a range of bacterial and fungal strains. The metal complexes showcased potential as non-electrolytes with distinct antibacterial potency, particularly [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] which exhibited significant antibacterial capabilities (Ashraf et al., 2016).

Antitumor and Enzyme Inhibition Activities

A study by Fahim and Shalaby (2019) on novel benzenesulfonamide derivatives demonstrated substantial in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their research also included molecular docking and Density Functional Theory (DFT) calculations to evaluate potential interactions with the KSHV thymidylate synthase complex, highlighting the diverse potential of sulfonamide derivatives in cancer treatment (Fahim & Shalaby, 2019).

VEGFR-2 Inhibition for Anticancer Activity

Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, evaluating their anticancer activity against various cancer cell lines and their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. Certain compounds displayed better activity as VEGFR-2 inhibitors than dasatinib, suggesting their utility in cancer treatment strategies (Ghorab et al., 2016).

Future Directions

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-5-10(2)7-11(6-9)18-22(20,21)12-3-4-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUANFFPVUUMSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2372259.png)